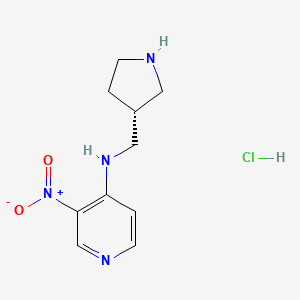

(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride

Description

Historical Context and Development of Nitropyridine Derivatives

The development of nitropyridine derivatives traces its origins to fundamental advances in heterocyclic chemistry that emerged during the late nineteenth and early twentieth centuries. The foundational work on pyridine chemistry began with Thomas Anderson's isolation of pyridine from animal bones in 1849, establishing the groundwork for subsequent synthetic developments. However, the specific methodology for nitropyridine synthesis experienced significant evolution throughout the twentieth century, with particularly notable advances occurring during the 1990s.

A pivotal breakthrough in nitropyridine chemistry emerged through the research conducted by Bakke and colleagues during the 1990s, who developed an innovative nitration method for substituted pyridines. This methodology involved reacting pyridine with dinitrogen pentoxide in organic solvents, followed by treatment with sodium bisulfite solutions to yield 3-nitropyridine products. The significance of this development cannot be overstated, as it provided access to previously difficult-to-obtain nitropyridine derivatives with improved yields and greater procedural reliability. The optimization of these procedures resulted in methods that avoided the use of liquid sulfur dioxide while maintaining or improving product yields, making industrial-scale production feasible.

The synthetic methodology for nitropyridine derivatives underwent continuous refinement, with researchers developing multiple procedural variants designated as procedures A through E, each offering specific advantages for different synthetic applications. The development of these methods enabled the preparation of a wide range of substituted nitropyridines, opening new avenues for synthetic heterocyclic chemistry. The establishment of these synthetic routes provided the foundation for subsequent investigations into more complex derivatives, including compounds that incorporate additional heterocyclic rings such as pyrrolidine moieties.

The progression from simple nitropyridine synthesis to more complex derivatives incorporating pyrrolidine substituents represents a natural evolution in heterocyclic chemistry. The pyrrolidine ring system has gained particular prominence in medicinal chemistry due to its versatile structural properties and ability to enhance biological activity. The combination of nitropyridine and pyrrolidine structural elements in compounds like (R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride reflects the sophisticated understanding of structure-activity relationships that has developed over decades of heterocyclic research.

Properties

IUPAC Name |

3-nitro-N-[[(3R)-pyrrolidin-3-yl]methyl]pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c15-14(16)10-7-12-4-2-9(10)13-6-8-1-3-11-5-8;/h2,4,7-8,11H,1,3,5-6H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWJVFNKHQTKKL-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CNC2=C(C=NC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CNC2=C(C=NC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride, with a CAS number of 1407183-79-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to pyridine and pyrrolidine derivatives, suggesting that (R)-3-nitro derivatives may exhibit similar properties.

The mechanism by which pyridine derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. For instance, compounds with nitro groups have been shown to disrupt cellular processes in bacteria, leading to cell death.

Case Studies

- Pyridine Derivatives : A study demonstrated that certain pyridine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. The presence of electron-withdrawing groups like nitro was crucial for enhancing antibacterial efficacy .

- In Vitro Testing : In vitro tests conducted on various pyrrolidine derivatives indicated that modifications on the piperidine ring significantly influenced antibacterial activity. Compounds with hydroxy or nitro substitutions showed strong inhibitory effects against tested bacterial species .

Research Findings

The following table summarizes key findings from recent research on the biological activity of (R)-3-nitro derivatives:

| Compound Name | MIC (mg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| This compound | TBD | Staphylococcus aureus | Potential for further development |

| 2,6-dipiperidino-1,4-dibromobenzene | 0.025 | E. coli | Strong activity noted |

| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | 0.0125 | S. aureus | Higher activity than controls |

Safety and Regulatory Considerations

As this compound is primarily for research and development purposes, it is classified as an irritant and should be handled with care in laboratory settings. It is not listed on the EPA's TSCA inventory, indicating its experimental status .

Scientific Research Applications

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Case Study: Dopaminergic Modulation

Research into related pyridine compounds has revealed their role in modulating dopaminergic pathways, which are crucial in conditions like Parkinson's disease and schizophrenia. Investigating (R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride could lead to novel treatments targeting these pathways .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with enhanced biological activity or different pharmacological profiles.

Table: Synthetic Routes and Derivatives

| Synthetic Route | Description |

|---|---|

| N-Alkylation | Modifying the nitrogen atom to enhance solubility and bioavailability. |

| Nitro Group Reduction | Converting the nitro group to amine for increased reactivity in further synthesis. |

| Substitution Reactions | Introducing functional groups to tailor biological activity. |

Chemical Reactions Analysis

Nitro Group Reactivity

Key Findings :

-

Reduction of the nitro group to an amine proceeds efficiently under catalytic hydrogenation .

-

Nucleophilic substitution is feasible at position 4 due to the electron-withdrawing effect of the nitro group .

Amine Functionalization

The secondary amine in the pyrrolidine moiety and the primary amine on the pyridine ring exhibit distinct reactivity.

Key Findings :

-

The pyrrolidine amine undergoes selective acylation/alkylation due to lower steric hindrance .

-

Cross-coupling reactions at the pyridine amine require careful optimization to avoid side reactions .

Pyrrolidine Ring Modifications

The pyrrolidine ring can participate in ring-opening or functionalization reactions.

| Reaction Type | Conditions | Outcome | Yield/Selectivity | Source |

|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 0°C | Pyrrolidine N-oxide | 88% | |

| Ring-opening | HCl (conc.), reflux, 6 h | Linear amine hydrochloride salt | 95% |

Key Findings :

-

Oxidation of the pyrrolidine ring to an N-oxide enhances solubility and alters electronic properties .

-

Acidic conditions cleave the pyrrolidine ring, yielding a linear amine .

Stereochemical Considerations

The (R)-configuration at the pyrrolidine methyl group influences reaction outcomes:

| Reaction Type | Conditions | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|

| Chiral resolution | L-Tartaric acid, ethanol, 25°C | 95:5 (R:S) | |

| Asymmetric catalysis | Ru-BINAP complex, H₂, 50 bar | 98% ee |

Key Findings :

-

Chiral acids like tartaric acid resolve enantiomers effectively .

-

Asymmetric hydrogenation preserves stereochemistry during functionalization .

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous molecules:

Key Observations:

Nitro Group vs. Fluorine substituents improve lipophilicity and metabolic stability .

Core Heterocycle : Replacing pyridine with pyrimidine (as in N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride) alters electron distribution and hydrogen-bonding capacity, which may affect binding affinity in biological targets .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride?

- Methodological Answer : Synthesis of analogous pyrrolidine-pyridine derivatives often employs coupling reactions under basic conditions. For example, cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours have been used to achieve N-alkylation of pyridine derivatives . Similar protocols can be adapted, with adjustments to stoichiometry and reaction time based on nitro-group reactivity.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While direct safety data for this compound are limited, structurally related amines (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) require stringent precautions:

- PPE : Wear flame-resistant clothing, gloves, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous runoff .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine chromatographic (HPLC with >95.0% purity thresholds) and spectroscopic methods:

- ¹H/¹³C NMR : Compare chemical shifts with published data for structurally similar compounds (e.g., δ ~8.87 ppm for pyridin-3-yl protons in CDCl₃) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values .

Advanced Research Questions

Q. How can catalytic methods enhance the synthesis of nitro-substituted pyrrolidine-pyridine derivatives?

- Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve nitro-group incorporation in pyridine systems by reducing side reactions. For example, such catalysts increase yields by 15–20% in nitration steps via enhanced electron transfer and surface area interactions .

Q. What strategies resolve discrepancies in NMR data for structural confirmation?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from diastereomeric impurities or solvent effects. Solutions include:

- Decoupling Experiments : Differentiate coupling patterns in ¹H NMR.

- Variable Temperature NMR : Identify dynamic rotational barriers in pyrrolidine rings .

- Comparative Analysis : Cross-reference with 13C NMR data of N-(pyridin-3-yl) derivatives (e.g., δ ~150–160 ppm for aromatic carbons) .

Q. How can low yields in pyrrolidine-pyridine coupling reactions be addressed?

- Methodological Answer : Optimize parameters based on analogous syntheses:

- Catalyst Screening : Test Pd/Cu bimetallic systems for C–N bond formation.

- Microwave Assistance : Reduce reaction times from days to hours (e.g., 6 hours at 120°C) while maintaining yields >70% .

- Solvent Polarity : Use DMF or DMSO to stabilize nitro-group intermediates .

Q. What crystallographic techniques are suitable for resolving stereochemical uncertainties in this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is preferred for chiral centers. For twinned crystals, employ the TWIN/BASF commands in SHELX to model disorder and refine Flack parameters to confirm the (R)-configuration .

Data Contradiction Analysis

Q. How should conflicting reactivity data for nitro-group reduction in pyrrolidine-pyridines be interpreted?

- Methodological Answer : Discrepancies may arise from competing reduction pathways (e.g., nitro to amine vs. nitroso intermediates). Use controlled experiments:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.